molecular formula C12H16OSi B1599297 ((2-Methoxyphenyl)ethynyl)triMethylsilane CAS No. 40230-91-9

((2-Methoxyphenyl)ethynyl)triMethylsilane

Cat. No.: B1599297
CAS No.: 40230-91-9
M. Wt: 204.34 g/mol
InChI Key: HNAJPTRCGNBCPB-UHFFFAOYSA-N
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Description

((2-Methoxyphenyl)ethynyl)trimethylsilane: is an organosilicon compound with the molecular formula C12H16OSi. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a 2-methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2-Methoxyphenyl)ethynyl)trimethylsilane typically involves the reaction of 2-iodoanisole with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, often using a base such as triethylamine to facilitate the coupling reaction. The general reaction scheme is as follows:

2-Iodoanisole+TrimethylsilylacetylenePd catalyst, baseThis compound\text{2-Iodoanisole} + \text{Trimethylsilylacetylene} \xrightarrow{\text{Pd catalyst, base}} \text{this compound} 2-Iodoanisole+TrimethylsilylacetylenePd catalyst, base​this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: ((2-Methoxyphenyl)ethynyl)trimethylsilane undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.

    Cross-Coupling Reactions: It participates in Sonogashira coupling reactions to form carbon-carbon bonds.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions to form cyclic structures.

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as triethylamine, used to deprotonate and activate the reactants.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products:

    Substituted Phenylacetylenes: Formed through substitution reactions.

    Cycloaddition Products: Formed through cycloaddition reactions with various dienes and azides.

Scientific Research Applications

Chemistry: ((2-Methoxyphenyl)ethynyl)trimethylsilane is widely used in organic synthesis for the formation of complex molecules. It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, the compound is used to synthesize bioactive molecules that can interact with specific biological targets

Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials. Its ability to form stable carbon-silicon bonds makes it valuable in materials science.

Mechanism of Action

The mechanism by which ((2-Methoxyphenyl)ethynyl)trimethylsilane exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylsilyl group stabilizes the ethynyl group, making it a versatile intermediate in organic synthesis. The compound can interact with various molecular targets, including enzymes and receptors, depending on the specific bioactive molecule synthesized from it.

Comparison with Similar Compounds

    Ethynyltrimethylsilane: Similar in structure but lacks the 2-methoxyphenyl group.

    (4-Methoxyphenyl)trimethylsilane: Similar but with a different substitution pattern on the phenyl ring.

Uniqueness: ((2-Methoxyphenyl)ethynyl)trimethylsilane is unique due to the presence of both the ethynyl and 2-methoxyphenyl groups, which confer specific reactivity and stability. This makes it a valuable compound in synthetic chemistry for the construction of complex molecules.

Properties

IUPAC Name

2-(2-methoxyphenyl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OSi/c1-13-12-8-6-5-7-11(12)9-10-14(2,3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNAJPTRCGNBCPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C#C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00408709
Record name [(2-Methoxyphenyl)ethynyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40230-91-9
Record name [(2-Methoxyphenyl)ethynyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00408709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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